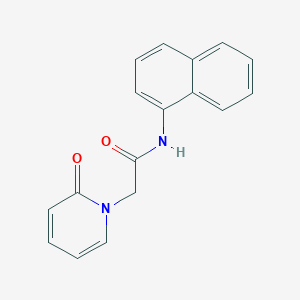
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide, also known as NAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to interact with various biological processes, making it a valuable tool for studying a wide range of physiological and biochemical phenomena.
Wirkmechanismus
The mechanism of action of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is complex and not fully understood. However, it is believed that this compound interacts with various cellular signaling pathways, including the Nrf2/ARE pathway, which plays a key role in regulating oxidative stress and inflammation. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to interact with various neurotransmitter systems, such as the dopamine and glutamate systems, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has potent antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to modulate the activity of various neurotransmitter systems, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its ability to interact with a wide range of biological processes. This makes it a valuable tool for studying various physiological and biochemical phenomena. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is that its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide and its interactions with various cellular signaling pathways. Finally, there is a need for more studies investigating the safety and toxicity of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide, particularly in the context of long-term use.
Synthesemethoden
The synthesis of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide can be achieved through a multi-step process that involves the reaction of naphthalene with 2-pyridylacetic acid. This reaction results in the formation of the intermediate compound, which is subsequently treated with acetic anhydride to produce the final product, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As a result, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been used in studies investigating various physiological and biochemical processes, such as oxidative stress, inflammation, and neurodegeneration.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(12-19-11-4-3-10-17(19)21)18-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGZUSMSNPMZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


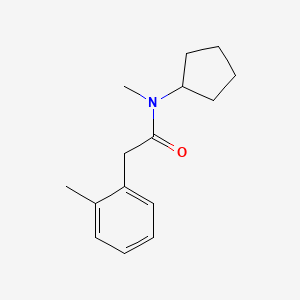
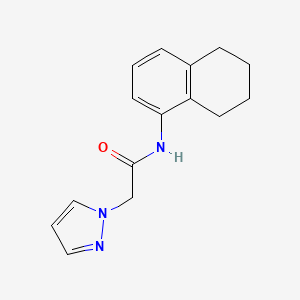
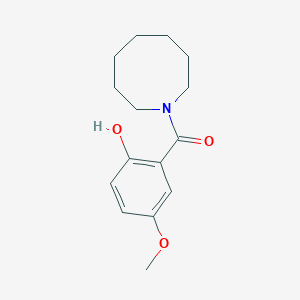

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)

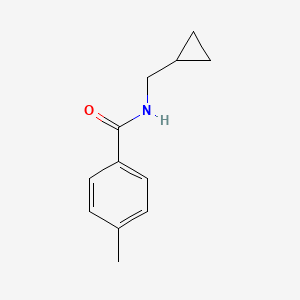
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
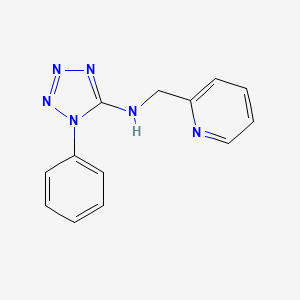


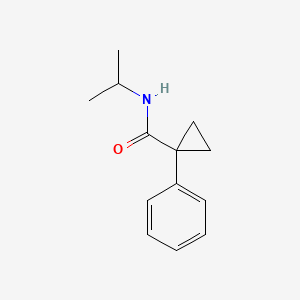
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)